18-Hydroxyoctadecadienoic acid
Description
Overview of Polyunsaturated Fatty Acid (PUFA) Oxidation Products
Polyunsaturated fatty acids (PUFAs) are susceptible to oxidation, a process that leads to the formation of a diverse array of biologically active molecules. wikipedia.org This oxidation can occur through both enzymatic and non-enzymatic pathways. twinwoodcattle.comresearchgate.net Enzymatic oxidation is carried out by enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases, which introduce oxygen into the fatty acid chain with high specificity. acs.orgnih.gov Non-enzymatic oxidation, or autoxidation, is a free-radical-mediated process that results in a wider range of products, often as racemic mixtures. twinwoodcattle.com
The oxidation of PUFAs generates a variety of metabolites, including hydroperoxides, hydroxides, epoxides, and ketones. twinwoodcattle.comresearchgate.net These products, collectively known as oxylipins, are not merely byproducts of cellular metabolism but are increasingly recognized as important signaling molecules involved in a multitude of physiological and pathological processes. nih.gov The impact of these oxidation products can be complex, with some exerting protective effects and others contributing to cellular damage and inflammation, depending on their concentration and the cellular context. twinwoodcattle.comresearchgate.net
Significance of 18-Carbon Oxygenated Fatty Acids as Lipid Mediators
Among the various PUFA oxidation products, those derived from 18-carbon fatty acids, known as octadecanoids, represent an emerging class of lipid mediators. nih.govacs.org While research has historically focused on the 20-carbon eicosanoids (derived from arachidonic acid), there is growing evidence for the significant biological roles of octadecanoids. acs.orgnih.gov These molecules are derived from the oxidation of abundant 18-carbon PUFAs like linoleic acid (LA) and α-linolenic acid (ALA). nih.gov
Octadecanoids, including the various isomers of hydroxyoctadecadienoic acid (HODE), are involved in a wide range of biological functions. nih.gov They have been shown to play roles in inflammation, immune modulation, pain perception, cell proliferation, and the formation of the skin's epidermal barrier. acs.orgnih.gov The biological activity of these compounds is often stereospecific, meaning that different isomers of the same molecule can have distinct effects. biorxiv.orgresearchgate.net The high dietary intake of 18-carbon fatty acids suggests that their oxidized metabolites, the octadecanoids, are present in tissues at concentrations that could have significant physiological effects. nih.govportlandpress.com
Historical Context and Evolution of Research on HODEs
The study of HODEs and other octadecanoids has evolved significantly over time. Initially, the focus of lipid research was heavily on prostaglandins (B1171923) and leukotrienes, which are eicosanoid products of arachidonic acid metabolism. The essentiality of the 18-carbon PUFAs, linoleic acid and α-linolenic acid, was established in the early 20th century, but for a long time, they were primarily considered as precursors for the synthesis of longer-chain fatty acids. nih.gov
In plants, the importance of octadecanoids has been recognized for a longer period, particularly in the context of the phytohormone jasmonic acid, which is crucial for plant defense and development. acs.orgbiorxiv.org In mammalian systems, the recognition of HODEs as bioactive molecules is more recent. acs.org Early research identified HODEs as products of linoleic acid oxidation, but their specific biological functions were not well understood.
Over the past few decades, advancements in analytical techniques, particularly mass spectrometry, have allowed for the precise identification and quantification of different HODE isomers in biological samples. nih.gov This has been instrumental in uncovering their roles in various physiological and pathological processes. For instance, specific HODE isomers have been implicated in the regulation of macrophage function and the development of atherosclerosis. nih.govresearchgate.net Research has also expanded to investigate the enzymes responsible for HODE synthesis, including various lipoxygenases and cyclooxygenases, and the cellular receptors through which HODEs exert their effects. nih.govwikipedia.orgwikipedia.org The growing body of research continues to highlight the importance of HODEs as a significant class of lipid mediators in mammalian biology. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C18H32O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2E,4E)-18-hydroxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h10,12,14,16,19H,1-9,11,13,15,17H2,(H,20,21)/b12-10+,16-14+ |
InChI Key |
LSFQETKRPYYPIB-PQSJUVMFSA-N |
Isomeric SMILES |
C(CCCCCC/C=C/C=C/C(=O)O)CCCCCCO |
Canonical SMILES |
C(CCCCCCC=CC=CC(=O)O)CCCCCCO |
Synonyms |
18-HODE 18-hydroxyoctadecadienoic acid hydroxyoctadecadienoic acid |
Origin of Product |
United States |
Isomeric Forms and Stereochemistry of Hydroxyoctadecadienoic Acids
Positional Isomers: 9-Hydroxyoctadecadienoic Acid (9-HODE) and 13-Hydroxyoctadecadienoic Acid (13-HODE)
Positional isomers are constitutional isomers that have the same carbon skeleton and the same functional groups but differ from each other in the location of the functional groups on or in the carbon chain. libretexts.orggeeksforgeeks.org In the context of HODEs, the most well-studied positional isomers are 9-HODE and 13-HODE. These molecules are derived from the oxidation of linoleic acid and are distinguished by the position of the hydroxyl (-OH) group on the octadecadienoic acid backbone. nih.govnih.gov
9-Hydroxyoctadecadienoic Acid (9-HODE) : In this isomer, the hydroxyl group is located at the 9th carbon position of the 18-carbon chain.
13-Hydroxyoctadecadienoic Acid (13-HODE) : In this isomer, the hydroxyl group is attached to the 13th carbon position. wikipedia.org
The non-enzymatic oxidation of linoleic acid typically produces a roughly equal mixture of 9-HODE and 13-HODE. nih.govsemanticscholar.org However, enzymatic processes can lead to the preferential formation of one isomer over the other. For example, the enzyme 15-lipoxygenase-1 (15-LOX-1) primarily synthesizes 13-HODE from linoleic acid. nih.govresearchgate.net Both 9-HODE and 13-HODE have been identified as stable markers of lipid peroxidation and are found in significant amounts in various biological samples, including atherosclerotic plaques. nih.govgsartor.org
Stereoisomeric Configurations: (S)- and (R)-forms, (E,Z)- and (E,E)-double bond configurations
Stereoisomers have the same molecular formula and sequence of bonded atoms, but they differ in the three-dimensional orientations of their atoms in space. masterorganicchemistry.com HODEs exhibit two main types of stereoisomerism: enantiomerism due to a chiral center and geometric isomerism due to the presence of double bonds.
(S)- and (R)-forms (Enantiomers) : The carbon atom to which the hydroxyl group is attached in 9-HODE and 13-HODE is a chiral center (or stereocenter), meaning it is bonded to four different groups. msu.eduwikipedia.org This chirality gives rise to two non-superimposable mirror images called enantiomers, designated as (S) and (R) forms based on the Cahn-Ingold-Prelog priority rules. wikipedia.orgwikipedia.orgwikipedia.org For instance, 9-HODE can exist as 9(S)-HODE and 9(R)-HODE. wikipedia.org Similarly, 13-HODE has 13(S)-HODE and 13(R)-HODE enantiomers. wikipedia.org Enzymatic reactions are often stereospecific; for example, 15-lipoxygenase 1 produces 13(S)-HODE. wikipedia.org In contrast, cytochrome P450 enzymes can produce mixtures of both (R) and (S) isomers. wikipedia.orgwikipedia.org
(E,Z)- and (E,E)-double bond configurations (Geometric Isomers) : The octadecadienoic acid chain contains two double bonds. The spatial arrangement of substituents around these double bonds can differ, leading to geometric isomers. masterorganicchemistry.commioy.orgsavemyexams.com The most common configurations are (E,Z) and (E,E). The 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) notation is used to describe the orientation of higher-priority groups on each carbon of the double bond. savemyexams.comchemguide.co.ukpressbooks.pub For example, 9-HODE isomers include 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid and 9(S)-hydroxy-10(E),12(E)-octadecadienoic acid. wikipedia.org Similarly, 13-HODE has isomers with different double bond geometries, such as 13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid and 13(S)-hydroxy-9(E),11(E)-octadecadienoic acid. wikipedia.orgnih.gov
The combination of positional, enantiomeric, and geometric isomerism results in a large number of distinct HODE molecules, each with potentially unique biological properties. wikipedia.orgwikipedia.org
Omega-Hydroxylated Octadecadienoic Acids (e.g., 18-Hydroxylinoleic Acid)
Omega (ω)-hydroxylation is a metabolic process where a hydroxyl group is added to the terminal methyl carbon of a fatty acid's aliphatic chain. zfin.orgwikipedia.orgebi.ac.uk In the case of an 18-carbon fatty acid like linoleic acid, this occurs at the C-18 position.
18-Hydroxyoctadecadienoic acid (18-HODE) , also known as 18-hydroxylinoleic acid , is an omega-hydroxy fatty acid. nih.govlipidmaps.org It is formed when one of the hydrogen atoms on the terminal methyl group of linoleic acid is replaced by a hydroxyl group. nih.gov This process is typically catalyzed by cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP4 family. wikipedia.org While the ω-hydroxylation pathway is generally considered a minor route for fatty acid metabolism, its importance can increase under certain physiological conditions. medsciencegroup.com 18-HODE has been identified as a fungal metabolite and a human xenobiotic metabolite. nih.gov
Nomenclature and Structural Distinctions of Key HODE Isomers
The nomenclature of HODEs is crucial for distinguishing between the various isomers. The name specifies the position of the hydroxyl group, the stereochemistry at the chiral center, and the configuration of the double bonds.
For example, a specific isomer could be named (9S,10E,12Z)-9-Hydroxyoctadeca-10,12-dienoic acid . This name indicates:
A hydroxyl group at the 9th carbon.
An (S) configuration at this chiral center.
A trans (E) double bond between carbons 10 and 11.
A cis (Z) double bond between carbons 12 and 13.
The key structural distinctions between the primary HODE isomers discussed are summarized in the table below.
| Compound Name | Abbreviation | Position of Hydroxyl Group | Type of Isomerism | Key Structural Feature |
|---|---|---|---|---|
| 9-Hydroxyoctadecadienoic acid | 9-HODE | Carbon-9 | Positional | Hydroxyl group at C9. Can exist as (R)/(S) enantiomers and (E,Z)/(E,E) geometric isomers. |
| 13-Hydroxyoctadecadienoic acid | 13-HODE | Carbon-13 | Positional | Hydroxyl group at C13. Can exist as (R)/(S) enantiomers and (Z,E)/(E,E) geometric isomers. |
| This compound | 18-HODE | Carbon-18 (Omega carbon) | Positional (Omega-hydroxylated) | Hydroxyl group at the terminal methyl carbon (C18). Also known as 18-hydroxylinoleic acid. |
Biosynthesis of Hydroxyoctadecadienoic Acids
Enzymatic Pathways
The formation of HODEs from linoleic acid is principally carried out by lipoxygenase and cyclooxygenase enzymes. gsartor.org These enzymes exhibit regio- and stereo-specificity, leading to the production of distinct HODE isomers, such as 9-HODE and 13-HODE, which can have different biological activities. acs.org While these enzymes generally have a lower affinity for 18-carbon fatty acids like linoleic acid compared to 20-carbon fatty acids, the high abundance of linoleic acid can compensate for this, leading to significant octadecanoid production. acs.org
Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.com In humans, three major LOX enzymes have been characterized based on their site of arachidonic acid oxygenation: 5-LOX, 12-LOX, and 15-LOX. oxfordbiomed.com These enzymes, particularly the 15-lipoxygenase isoforms, are key players in the metabolism of linoleic acid to HODEs. oup.com
Human 15-lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene, preferentially uses linoleic acid as its substrate over arachidonic acid. wikipedia.orgwikipedia.org It catalyzes the oxygenation of linoleic acid at carbon 13 in a highly stereospecific manner, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). wikipedia.orgwikipedia.org This hydroperoxy intermediate is then rapidly reduced by cellular peroxidases to the more stable hydroxy derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). oxfordbiomed.comwikipedia.org 15-LOX-1 is capable of metabolizing linoleic acid that is esterified to phospholipids (B1166683) or cholesterol. wikipedia.org The expression of 15-LOX-1 is observed in several cell types, including reticulocytes, eosinophils, and macrophages. oxfordbiomed.com
Research has indicated a complex role for the 15-LOX-1/13(S)-HODE pathway. In colorectal cancer cells, reduced expression of 15-LOX-1 is linked to diminished apoptosis, a key process in preventing tumorigenesis. oup.comnih.gov The product, 13(S)-HODE, has been shown to restore apoptosis in these cancer cells. nih.govpnas.org Conversely, the 15-LOX-1/13(S)-HODE axis has been found to promote the growth of prostate cancer in some animal models. wikipedia.org
| Enzyme | Substrate | Primary Product(s) | Cellular Location/Expression |
| 15-Lipoxygenase-1 (15-LOX-1) | Linoleic Acid | 13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) | Reticulocytes, eosinophils, macrophages, tracheobronchial epithelial cells oxfordbiomed.com |
| 15-Lipoxygenase-2 (15-LOX-2) | Arachidonic Acid (preferred), Linoleic Acid | 15(S)-HETE (from Arachidonic Acid), 13(S)-HODE (from Linoleic Acid) | Prostate, lung, skin, cornea oxfordbiomed.com |
| 12-Lipoxygenase (12-LOX) | Linoleic Acid, Arachidonic Acid | 13-Z,E-HODE, 13-E,E-HODE, 9-Z,E-HODE, 9-E,E-HODE (from Linoleic Acid); 12(S)-HETE (from Arachidonic Acid) | Platelets, pancreatic islets, fibroblasts mdpi.comnih.govnih.gov |
| Cyclooxygenase-1 & 2 (COX-1 & COX-2) | Linoleic Acid, Arachidonic Acid | 13(S)-HODE, 9(R)-HODE (from Linoleic Acid) | Widely expressed; COX-2 is inducible. wikipedia.org |
The 12-lipoxygenase (12-LOX) enzyme also metabolizes polyunsaturated fatty acids. nih.gov The murine ortholog of human 15-LOX-1 is often referred to as 12/15-lipoxygenase (12/15-LOX) because it can produce both 12- and 15-hydroxylated metabolites from arachidonic acid. wikipedia.orgaai.org When acting on linoleic acid, porcine 12-LOX was found to produce four HODE isomers: 13-Z,E-HODE, 13-E,E-HODE, 9-Z,E-HODE, and 9-E,E-HODE. mdpi.com In humans, 12-LOX is implicated in the pathogenesis of type 1 diabetes through its production of pro-inflammatory metabolites like 12(S)-HETE from arachidonic acid. nih.gov Studies on older normal human fibroblasts (NHFs) showed increased expression of arachidonic acid 12-lipoxygenase (ALOX12) and elevated levels of its metabolite, 12-(S)-HETE, which can stimulate the proliferation of pancreatic cancer cells. nih.gov
While 15-LOX and 12-LOX are major contributors, other LOX isoforms exist. For instance, soybean lipoxygenase-1 and corn lipoxygenase also catalyze the oxygenation of linoleic acid. gsartor.org In barley and malt, LOX-1 and LOX-2 can peroxidize linoleic acid to form both 9-hydroperoxyoctadecadienoic acid and 13-hydroperoxyoctadecadienoic acid, which are then reduced to their corresponding HODEs. researchgate.net
Cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases, are heme-containing proteins with both dioxygenase and peroxidase activities. nih.gov Both COX-1 and COX-2 can metabolize linoleic acid to produce HODEs. wikipedia.org The enzymes stereospecifically remove the 11-pro(S) hydrogen from linoleic acid to form the hydroperoxides 13(S)-HpODE and 9(R)-HpODE, which are then reduced to 13(S)-HODE and 9(R)-HODE. acs.org
COX-2 exhibits a higher preference for linoleic acid compared to COX-1 and consequently produces significantly more of these metabolites. wikipedia.org Therefore, in cells where both enzymes are present, COX-2 is considered the principal COX enzyme responsible for HODE synthesis. wikipedia.org For example, studies with recombinant human enzymes showed that COX-2 converted about 35% of the available linoleic acid with a 13-HODE to 9-HODE ratio of 8 to 1. acs.org In contrast, COX-1 consumed only about 10% of the linoleic acid. acs.org The formation of HODEs by the COX pathway has been demonstrated in various cells, including rat aortic smooth muscle cells. gsartor.orgnih.gov
Cyclooxygenase (COX) Catalysis
COX-1 and COX-2 Dependent Formation of 9-HODE and 13-HODE
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-known for their role in prostaglandin synthesis from arachidonic acid. However, they also metabolize linoleic acid to produce HODEs. nih.gov Both isoforms can convert linoleic acid into 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). researchgate.netijomeh.eu
COX-2, in particular, shows a greater preference for linoleic acid compared to COX-1, making it the primary enzyme responsible for HODE production in cells where both are present. nih.gov The enzymatic action is stereospecific; the metabolism of linoleic acid by COX enzymes predominantly yields the 9(R)-HODE and 13(S)-HODE stereoisomers. nih.gov Studies on human dermal fibroblasts have confirmed that COX-2 is the main enzyme involved in producing octadecanoids from linoleic acid.
Cytochrome P450 (CYP) Catalysis
The Cytochrome P450 (CYP) superfamily of enzymes represents a major pathway for the oxidative metabolism of fatty acids, including linoleic acid. nih.govnih.gov This pathway is notable for its ability to generate a wide array of oxidized products, including various HODE isomers and other derivatives like hydroxy-epoxides. mdpi.comsci-hub.se
CYP enzymes catalyze the formation of HODEs through several mechanisms, including hydroxylation at the omega (ω) and sub-terminal (ω-1, ω-2, etc.) positions, as well as bisallylic hydroxylation. nih.govmdpi.comsci-hub.se Microsomal CYP enzymes can convert linoleic acid into a mixture of 9-HODE and 13-HODE, typically as racemic mixtures where the R stereoisomer predominates. mdpi.com
Furthermore, CYP enzymes are involved in the formation of more complex structures. For instance, in fungi, CYP domains fused to dioxygenases can transform hydroperoxides into epoxy alcohols. guidetopharmacology.org In mammals, sequential metabolism involving an initial lipoxygenase (LOX) step followed by CYP action can lead to the production of hydroxy-epoxides. sci-hub.se For example, liver microsomes from phenobarbital-treated rats have been shown to oxygenate linoleic acid to 9-HODE and 13-HODE through a process involving hydroxylation with double-bond migration. sci-hub.se
Specific CYP isoforms exhibit distinct regioselectivity in the hydroxylation of fatty acids. The formation of 18-HODE, the ω-hydroxylated product of linoleic acid, is primarily attributed to the CYP4 family of enzymes. nih.govnih.gov
CYP4A11 : This human isoform is known for its efficient ω-hydroxylation of medium-chain fatty acids. medsciencegroup.com Its rat homolog, CYP4A1, has been shown to metabolize linoleic acid to produce both 18-HODE and 17-HODE (the ω-1 product) in a 3:1 ratio. mdpi.com Studies using rat liver microsomes further confirm this; microsomes from rats treated with clofibrate, a known inducer of CYP4A enzymes, produced 18-HODE from linoleic acid. nih.gov This evidence strongly points to CYP4A11 as a key enzyme in the biosynthesis of 18-HODE in humans.
CYP2E1 : This isoform is primarily recognized for its role in ω-1 hydroxylation. mdpi.comdiva-portal.org When metabolizing arachidonic acid (a 20-carbon fatty acid), it produces 19-HETE (the ω-1 product) and 18-HETE (the ω-2 product). nih.govmdpi.com For linoleic acid (an 18-carbon fatty acid), its main role would be the formation of 17-HODE (ω-1). However, CYP2E1 is considered a major monooxygenase for linoleic acid, and studies with microsomes from rats induced with acetone (B3395972) (a CYP2E1 inducer) showed the formation of 18-HODE along with 17-HODE and 11-HODE. nih.govmdpi.com This suggests that while ω-1 hydroxylation is its primary function, CYP2E1 may also contribute to the production of 18-HODE under certain conditions. nih.gov
The table below summarizes the primary hydroxylated products of linoleic acid by these CYP isoforms.
| CYP Isoform Family | Primary Site of Hydroxylation | Main Product from Linoleic Acid (C18) |
|---|---|---|
| CYP4A (e.g., CYP4A11) | Omega (ω) | 18-HODE |
| CYP2E1 | Omega-1 (ω-1) | 17-HODE |
Production of HODEs and Hydroxy-Epoxides
Hydratase Activity (e.g., in Gut Microbiome)
A distinct enzymatic pathway for producing hydroxy fatty acids exists within the gut microbiome. wikipathways.org Certain bacteria, including common probiotic species from the Lactobacillus and Bifidobacterium genera, possess fatty acid hydratase enzymes (oleate hydratases). uniprot.org These enzymes catalyze the direct addition of water across a double bond of an unsaturated fatty acid.
This pathway differs significantly from the oxidative routes catalyzed by COX and CYP enzymes. For instance, various probiotic strains can convert linoleic acid into (S)-(12Z)-10-hydroxy-octadecenoic acid. Lactobacillus acidophilus has been noted to convert linoleic acid into a mix of 10-hydroxy and 13-hydroxy derivatives. This microbial production represents a significant source of hydroxy fatty acids in the gut, which can play a role in host-microbe signaling.
Non-Enzymatic Pathways
In addition to controlled enzymatic synthesis, HODEs can be formed through non-specific chemical reactions, primarily driven by oxidative stress.
Free Radical Oxidation
Linoleic acid is highly susceptible to non-enzymatic oxidation by free radicals and other reactive oxygen species (ROS). nih.govnih.gov This process, also known as lipid peroxidation, is a hallmark of oxidative stress and can lead to the formation of a variety of oxidized lipid products. Unlike enzymatic reactions that are highly stereospecific, free radical oxidation produces racemic mixtures of HODE isomers, meaning both R and S enantiomers are formed in roughly equal amounts. nih.gov The primary products of the free radical oxidation of linoleic acid are 9-HODE and 13-HODE. The presence of elevated levels of these non-enzymatically produced HODEs is often considered a marker for conditions associated with increased oxidative stress.
Singlet Oxygen Oxidation
Singlet oxygen (¹O₂) can react with polyunsaturated fatty acids like linoleic acid to produce various hydroperoxide isomers. This non-radical, non-enzymatic oxidation typically yields 9-hydroperoxyoctadecadienoic acid (9-HPODE), 10-HPODE, 12-HPODE, and 13-HPODE, which are subsequently reduced to their corresponding hydroxy derivatives (HODEs). mdpi.complos.org Notably, available research indicates that singlet oxygen oxidation of linoleic acid primarily forms these specific isomers, and there is no direct evidence to suggest that this pathway is a significant source of 18-HODE. mdpi.complos.org The products of singlet oxygen oxidation of linoleates are mainly 9-(Z,E)-HODE, 10-(Z,E)-HODE, 12-(Z,E)-HODE, and 13-(Z,E)-HODE. mdpi.com
Autoxidation Mechanisms
Autoxidation, a process involving free-radical-mediated oxidation, also contributes to the diversity of HODE isomers formed from linoleic acid. acs.org This process typically results in the formation of a racemic mixture of 9-HODE and 13-HODE. nih.gov Similar to singlet oxygen oxidation, current scientific literature does not identify 18-HODE as a major product of linoleic acid autoxidation. acs.orgresearchgate.net The focus of autoxidation studies has been on the formation of hydroperoxides at the C-9 and C-13 positions. acs.org
Substrate Availability and Precursor Metabolism
The biosynthesis of 18-HODE is intrinsically linked to the availability of its primary precursor.
Linoleic Acid (LA) as a Primary Precursor
Linoleic acid, an 18-carbon omega-6 polyunsaturated fatty acid, is the direct and primary precursor for the synthesis of 18-HODE. nih.gov This essential fatty acid, which must be obtained from the diet, is abundant in various tissues and serves as a substrate for several oxidative enzymes. portlandpress.com The enzymatic conversion of linoleic acid to 18-HODE is primarily achieved through omega-hydroxylation, a reaction catalyzed by specific cytochrome P450 (CYP) enzymes. nih.gov
The enzymatic formation of 18-HODE from linoleic acid has been demonstrated in various studies. For instance, microsomes prepared from rat liver have been shown to yield 18-HODE upon incubation with linoleic acid. uzh.ch This process is dependent on CYP enzymes, as inducers of this enzyme family can augment the hydroxylation activity. uzh.ch Specifically, members of the CYP4A and CYP4F subfamilies are known to catalyze the ω-hydroxylation of fatty acids. Human CYP4A11 and rat CYP4A1 have demonstrated hydroxylase activity on linoleic acid, producing 18-HODE. plos.org
| Enzyme | Organism/Tissue | Key Finding | Reference |
|---|---|---|---|
| Cytochrome P450 | Rat Liver Microsomes | Microsomes from control rats yielded mainly 18-HODE and 17-HODE from linoleic acid. | uzh.ch |
| CYP4A1 | Rat | Metabolizes linoleic acid to generate 18- and 17-HODE. | plos.org |
| CYP4A11 | Human | Exhibits hydroxylase activity on linoleic acid. | plos.org |
| CYP4F2 | Human | Known to effectively hydroxylate polyunsaturated fatty acids. | plos.org |
Alpha-Linolenic Acid (ALA) Derivatives
Alpha-linolenic acid (ALA) is another essential 18-carbon polyunsaturated fatty acid. While it serves as a precursor for a range of oxylipins, its direct role in the formation of 18-HODE is not well-established. Some cytochrome P450 enzymes, such as CYP2U1, can metabolize ALA to produce 18-hydroxyoctadecatrienoic acid (18-HOTrE), which has three double bonds compared to the two in 18-HODE. uzh.ch Therefore, for the specific compound 18-hydroxyoctadecadienoic acid, linoleic acid is considered the direct precursor.
Incorporation into Complex Lipids (e.g., Phospholipids, Triacylglycerols)
Once formed, hydroxyoctadecadienoic acids, including presumably 18-HODE, can be incorporated into more complex lipid structures. acs.org HODEs are known to be esterified into phospholipids and triacylglycerols in various tissues. acs.orgfrontiersin.org For example, in the skin, monohydroxy fatty acids like 13-HODE are incorporated into phospholipids. nih.gov It is plausible that 18-HODE follows a similar metabolic fate, becoming a component of cellular membranes and lipid storage droplets. The incorporation of HODEs into complex lipids can affect their cellular localization and biological activity. wikipedia.org While general studies point to the esterification of HODEs, specific research detailing the quantitative incorporation of 18-HODE into different lipid classes is an area for further investigation.
Organismal and Cellular Contexts of Biosynthesis
The production of 18-HODE is observed across different biological kingdoms and is localized to specific cellular compartments. In mammals, the liver is a primary site for 18-HODE synthesis due to the high concentration of CYP4A and CYP4F enzymes in liver microsomes. uzh.ch These enzymes play a crucial role in fatty acid metabolism.
Beyond mammals, 18-HODE has been identified as a metabolite in plants. For instance, it has been reported in Arabidopsis thaliana, where it is associated with the biosynthesis of cutin, a major component of the plant cuticle. mpg.de Additionally, 18-HODE is recognized as a fungal metabolite. nih.gov The presence of 18-HODE in such diverse organisms suggests its involvement in various biological processes.
| Organism/Cellular Context | Key Aspect | Reference |
|---|---|---|
| Rat Liver Microsomes | Primary site of enzymatic synthesis via Cytochrome P450. | uzh.ch |
| Arabidopsis thaliana (Plant) | Implicated in the biosynthesis of cuticular polyesters. | mpg.de |
| Fungi | Identified as a fungal metabolite. | nih.gov |
Mammalian Biosynthesis
In mammalian systems, the synthesis of hydroxyoctadecadienoic acids (HODEs), including this compound (18-HODE), is a complex process primarily linked to the metabolism of linoleic acid. nih.govgsartor.orgnih.gov Various cell types, including rat aortic smooth muscle cells and macrophages, are capable of producing these oxidized lipid molecules. nih.govgsartor.orgnih.gov
The enzymatic machinery responsible for HODE production in mammals includes cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. acs.orgescholarship.org While the affinity of these enzymes for 18-carbon fatty acids is generally lower than for their longer-chain counterparts, the high abundance of linoleic acid can compensate for this, leading to significant octadecanoid production. acs.org
In rat aortic smooth muscle cells, studies have shown the enzymatic synthesis of 13-HODE and, to a lesser extent, 9-HODE from linoleic acid. nih.govgsartor.org The formation of these monohydroxylated fatty acids is believed to occur through the prostaglandin endoperoxide (PGH) synthase pathway. nih.govgsartor.org Once synthesized, these compounds are predominantly esterified within membrane phospholipids rather than being released into the extracellular space. nih.govgsartor.org
Human macrophages also play a crucial role in HODE biosynthesis. nih.govnih.gov The 15-lipoxygenase-1 (15-LOX-1) enzyme, which is notably absent in healthy vascular intima, is a key player in lipid oxidation within macrophages. nih.gov This enzyme almost exclusively produces 13-HODE from linoleic acid. nih.gov Furthermore, various cytochrome P450 enzymes can hydroxylate arachidonic acid at multiple positions, including the ω-1 (19-HETE) and ω-2 (18-HETE) positions, highlighting the diverse enzymatic capabilities for producing hydroxylated fatty acids in mammalian tissues. nih.gov
Table 1: Mammalian
| Organism/Cell Type | Precursor | Key Enzymes | Products | Reference |
|---|---|---|---|---|
| Rat Aortic Smooth Muscle Cells | Linoleic Acid | PGH Synthase | 13-HODE, 9-HODE | nih.govgsartor.org |
| Human Macrophages | Linoleic Acid | 15-Lipoxygenase-1 | 13-HODE | nih.gov |
| Mammalian Tissues | Arachidonic Acid | Cytochrome P450 | 18-HETE, 19-HETE | nih.gov |
Plant Biosynthesis
In the plant kingdom, the biosynthesis of this compound is intricately linked to two major metabolic pathways: the jasmonate pathway and the synthesis of cutin monomers. mpg.denih.govresearchgate.net These pathways are essential for plant defense, development, and the formation of the protective outer cuticle.
The octadecanoid pathway, which leads to the production of the phytohormone jasmonic acid, begins with the oxygenation of α-linolenic acid by lipoxygenase (LOX). researchgate.netplos.org This initial step yields (13S)-hydroperoxyoctadecatrienoic acid, a precursor for further enzymatic conversions. plos.org A series of reactions catalyzed by enzymes such as allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) ultimately leads to the formation of jasmonic acid and its derivatives. nih.govresearchgate.net
This compound is also a significant component of cutin, the polyester (B1180765) matrix that forms the structural foundation of the plant cuticle. mpg.deacs.org The biosynthesis of cutin monomers involves the hydroxylation of C16 and C18 fatty acids. acs.org Genetic studies in Arabidopsis thaliana have implicated the HOTHEAD gene in the biosynthesis of long-chain α,ω-dicarboxylic fatty acids, where a mutation led to a marked increase in this compound. mpg.de This suggests a direct role for specific enzymes in the ω-oxidation of fatty acids to produce cutin precursors. mpg.de Cytochrome P450-dependent fatty acid hydroxylases are key enzymes in this process, catalyzing the hydroxylation of the terminal methyl group of aliphatic acids. researchgate.net
Table 2: Plant Biosynthesis of this compound
| Pathway | Precursor | Key Enzymes | Intermediate/Product | Reference |
|---|---|---|---|---|
| Jasmonate Pathway | α-Linolenic Acid | Lipoxygenase (LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | Jasmonic Acid | nih.govresearchgate.net |
| Cutin Monomer Synthesis | C18 Fatty Acids | Cytochrome P450 Hydroxylases | This compound | mpg.deacs.orgresearchgate.net |
Microbial Biosynthesis
Microorganisms, including gut microbiota, fungi, and bacteria, represent a significant and diverse source of hydroxyoctadecadienoic acid biosynthesis. acs.orgescholarship.org The gut microbiome, in particular, has a profound impact on host metabolism by transforming dietary fatty acids into a variety of bioactive molecules. acs.orgopenbiome.org
The gut microbiota can produce a range of octadecanoids through various enzymatic pathways, including hydratase activity. acs.orgescholarship.org For instance, certain gut bacteria can hydrate (B1144303) linoleic acid at the C-10 position. gsartor.org Studies have shown that specific bacteria, such as Bacteroides, are associated with the metabolism of unsaturated fatty acids. frontiersin.org
Fungi, such as Candida bombicola, are also known to synthesize monohydroxy fatty acids. tandfonline.com When cultured with different natural oils, C. bombicola can produce 18-hydroxyoctadecanoic acid and this compound. tandfonline.com
Furthermore, recombinant bacteria have been engineered for the production of specific hydroxy fatty acids. For example, Escherichia coli has been genetically modified to produce (z9)-18-hydroxyoctadecenoic acid by heterologously expressing genes for a ω-hydroxylase and other enzymes. google.com This demonstrates the potential for microbial systems in the targeted synthesis of these compounds. google.comrsc.org
Table 3: Microbial
| Organism/Group | Precursor/Substrate | Key Enzymes/Pathways | Product | Reference |
|---|---|---|---|---|
| Gut Microbiota | Linoleic Acid | Hydratases | 10-Hydroxyoctadecanoic acid | gsartor.org |
| Candida bombicola | Natural Oils | Endogenous enzymes | 18-Hydroxyoctadecanoic acid, this compound | tandfonline.com |
| Recombinant E. coli | Fatty acids | Heterologous ω-hydroxylase | (z9)-18-Hydroxyoctadecenoic acid | google.com |
Metabolic Transformations of Hydroxyoctadecadienoic Acids
Further Enzymatic Derivatization of HODEs
HODEs are not terminal products but are substrates for further enzymatic modifications, leading to a diverse array of bioactive lipid mediators.
The initial step in the formation of HODEs is the oxidation of linoleic acid, which can occur through both enzymatic and non-enzymatic pathways. researchgate.net This oxidation yields hydroperoxy-octadecadienoic acids (HpODEs). researchgate.netportlandpress.com These hydroperoxy derivatives are then rapidly reduced to the more stable hydroxy forms (HODEs). portlandpress.comgsartor.org This reduction is a critical step, as HpODEs can be unstable and prone to further reactions.
Enzymes such as peroxidases facilitate the reduction of HpODEs to HODEs. wikipedia.org For instance, 15-lipoxygenase 1 (ALOX15) converts linoleic acid to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is then swiftly reduced by cellular peroxidases to 13(S)-HODE. wikipedia.org Similarly, cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes can produce various HpODE isomers that are subsequently reduced to their corresponding HODEs. wikipedia.org
HODEs can be further oxidized to form keto-octadecadienoic acids (KODEs). wikipedia.orgscispace.com For example, 13(S)-HODE is oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE) by an NAD+-dependent 13-HODE dehydrogenase. wikipedia.org This conversion is not merely a degradation step; the resulting KODEs, such as 9-oxo-ODE and 13-oxo-ODE, are themselves bioactive molecules that can accumulate in tissues. wikipedia.orgwikipedia.org The formation of these keto derivatives represents another layer of regulation and diversification of the biological effects of oxidized linoleic acid metabolites. wikipedia.orgscispace.com
In addition to oxidation to ketones, HODEs can be metabolized into more complex structures, including hydroxy-epoxides and diols. researchgate.netnih.gov Linoleic acid can be converted to hydroxy-epoxides, which can then be further metabolized. researchgate.net The enzymatic machinery for these transformations can involve sequential actions of different enzymes. For instance, a lipoxygenase can introduce a hydroxyl group, followed by the action of another enzyme, such as a hydroperoxide isomerase, to form a hydroxy-epoxide. nih.gov These hydroxy-epoxides can be subsequently hydrolyzed to form dihydroxy-octadecenoic acids (DiHOMEs) or dihydroxy-octadecadienoic acids (DiHODEs). nih.govnih.gov These multi-functionalized lipids have distinct biological activities and contribute to the complex signaling networks involving oxidized fatty acids. nih.gov
Formation of Keto-Octadecadienoic Acids (KODEs)
Esterification and De-esterification Processes
Esterification is the process of converting an acid into an ester, while de-esterification (or hydrolysis) is the reverse reaction. libretexts.orglibretexts.org HODEs, being carboxylic acids, can be esterified into various lipid classes, such as phospholipids (B1166683), cholesterol esters, and triacylglycerols. wikipedia.org This incorporation into complex lipids is a significant metabolic fate for HODEs. For example, 13(S)-HODE is rapidly and extensively incorporated into phospholipids like phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine. wikipedia.org
Conversely, esterified HODEs can be released as free fatty acids through the action of phospholipases, such as phospholipase A2. wikipedia.org This de-esterification process is crucial as it can mobilize HODEs from storage pools within cellular membranes, allowing them to act as signaling molecules. wikipedia.org The balance between esterification and de-esterification thus regulates the availability of free HODEs and their subsequent metabolic transformations and signaling functions.
Role in Cellular Lipid Pools and Membrane Integration
Once formed, HODEs can be integrated into cellular lipid pools, primarily through their esterification into membrane phospholipids. wikipedia.orgnih.gov This integration affects the composition and properties of cellular membranes. acs.org The presence of oxidized fatty acids like HODEs within the phospholipid bilayer can alter membrane fluidity, permeability, and the function of membrane-associated proteins. acs.org
The incorporation of HODEs into specific phospholipid species is not random. For instance, 9-HODE can be esterified to the sn-2 position of phosphatidylserine, creating a potential storage pool that can be mobilized upon cell stimulation. wikipedia.org The specific location of HODEs within different lipid pools and membrane domains likely influences their accessibility to metabolic enzymes and their ability to participate in signaling pathways. nih.gov The dynamic turnover of HODEs within these pools, governed by esterification and de-esterification, is a key aspect of their role in cellular lipid homeostasis and signaling. nih.gov
Molecular and Cellular Mechanisms of Action of Hydroxyoctadecadienoic Acids
Intracellular Signaling Pathways
Modulation of Cell Adhesion Molecules
Hydroxyoctadecadienoic acids (HODEs), particularly 9-HODE and 13-HODE, play a significant role in cellular signaling and the regulation of inflammatory processes, partly through their influence on adhesion molecules. aging-us.com These lipid mediators are involved in processes such as the degranulation and chemotaxis of neutrophils. aging-us.com In the context of vascular health, HODEs have been reported to decrease the adhesion of platelets to endothelial cells. nih.gov Furthermore, the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ) in endothelial cells by HODEs can lead to an increased expression of Intercellular Adhesion Molecule 1 (ICAM-1), which in turn enhances the adhesion of monocytes. nih.gov This complex modulation of cell adhesion highlights the nuanced role of HODEs in cellular interactions and inflammatory responses.
Inhibition of Protein Kinase C
Evidence suggests that hydroxyoctadecadienoic acids can inhibit the activity of protein kinase C (PKC), a key enzyme in cellular signaling pathways. aging-us.com Specifically, 13(S)-HODE has been shown to inhibit the 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE]-induced translocation of PKC-alpha to the plasma membrane and focal adhesion plaques in murine melanoma cells. nih.gov This inhibitory action of 13(S)-HODE on PKC-alpha subsequently blocks the enhanced adhesion of these cells to the matrix protein fibronectin, an effect triggered by 12(S)-HETE. nih.gov Further research indicates that 13(S)-HODE selectively inhibits membrane-bound protein kinase C-beta activity, particularly in hyperproliferative skin. frontiersin.org The mechanism underlying this regulation may involve a receptor-mediated hydrolysis of inositol (B14025) phospholipids (B1166683). nih.govnih.gov
Superoxide (B77818) Production by Macrophages (HODE-related)
During processes involving HODE acids, superoxide is produced by macrophages. aging-us.com Oxidized low-density lipoprotein (oxLDL), which contains major lipid peroxidation products like 9-HODE and 13-HODE, can elicit an oxidative burst in macrophages. aai.orgdoi.org This response is characterized by the formation of reactive oxygen species (ROS), including superoxide. aai.orgdoi.org Studies have shown that the activation of NADPH oxidase in macrophages is a key mechanism for this superoxide release. acs.org Interestingly, while initial contact with oxLDL provokes an oxidative burst, prolonged exposure can lead to desensitization of macrophages through the activation of PPARγ, which in turn reduces subsequent ROS generation. aai.orgdoi.org This dual role highlights the complex interplay between HODEs, macrophage activation, and oxidative stress.
Cellular Processes Modulated by Hydroxyoctadecadienoic Acids
Regulation of Cell Proliferation
Hydroxyoctadecadienoic acids have been shown to regulate cell proliferation in various cell types. nih.govacs.org For instance, both 9-HODE and the PPAR-γ agonist ciglitazone (B1669021) have been observed to inhibit the proliferation of the human U937 cell line. nih.gov In this context, 9-HODE increased the proportion of cells in the G0/G1 phase of the cell cycle. nih.gov Similarly, in nondifferentiated Caco-2 cells, 13(S)-HODE has been found to decrease cell growth and DNA synthesis. physiology.org The anti-proliferative effect of 13-HODE has also been noted in colon cancer cells, where lower levels of this metabolite, due to the downregulation of the enzyme 15-LOX-1, may contribute to tumor growth. researchgate.net
Conversely, some studies suggest a mitogenic role for HODEs. For example, 13-hydroxyoctadecadienoic acid has been identified as a mitogenic signal for linoleic acid-dependent growth in a rat hepatoma cell line. physiology.org This dual functionality suggests that the effect of HODEs on cell proliferation is likely context-dependent, varying with cell type and the specific HODE isomer.
Induction and Regulation of Apoptosis (e.g., in Macrophages/THP-1 cells)
Hydroxyoctadecadienoic acids, particularly 9-HODE and 13-HODE, are potent regulators of apoptosis, especially in monocytic cells like THP-1. researchgate.net Macrophage apoptosis is a critical process, and its regulation by oxidation products like HODEs is of significant interest. researchgate.net
In human THP-1 monocytes and adherent THP-1 cells, both 9-HODE and 13-HODE have been shown to markedly increase caspase-3/7 activity, a key indicator of apoptosis, with 9-HODE being the more potent of the two. researchgate.net This pro-apoptotic effect is further evidenced by an increase in Annexin-V labeling and, in the case of 9-HODE, DNA fragmentation. researchgate.net The apoptotic action of HODEs can be blocked by a caspase inhibitor, confirming the involvement of this pathway. researchgate.net
The mechanism of HODE-induced apoptosis in THP-1 cells appears to be dependent on PPAR-γ. researchgate.net Interestingly, the use of a PPAR-γ antagonist was found to further increase apoptosis, suggesting a complex regulatory role for this nuclear receptor. researchgate.net The pro-apoptotic effects of HODEs in these cells were found to be independent of the GPR132 receptor. researchgate.net Studies on other monocytic cell lines, such as Mono Mac 6, have also shown that 13-HODE can replicate the apoptosis-inducing effects of enzymatically modified LDL. nih.gov Furthermore, in the human U937 cell line, 9-HODE has been shown to enhance apoptosis. nih.gov
Interactive Data Tables
Table 1: Effects of Hydroxyoctadecadienoic Acids on Cell Proliferation
| Compound | Cell Line | Effect | Key Findings | Reference(s) |
| 9-HODE | U937 | Inhibition | Increased proportion of cells in G0/G1 phase. | nih.gov |
| 13(S)-HODE | Caco-2 | Inhibition | Decreased cell growth and DNA synthesis. | physiology.org |
| 13-HODE | Colon Cancer Cells | Inhibition | Supplementation showed an anti-proliferative effect. | researchgate.net |
| 13-HODE | Rat Hepatoma 7288CTC | Stimulation | Acted as a mitogenic signal for linoleic acid-dependent growth. | physiology.org |
Table 2: Induction of Apoptosis in Macrophages/THP-1 Cells by Hydroxyoctadecadienoic Acids
| Compound(s) | Cell Line | Key Apoptotic Markers | Mechanistic Insights | Reference(s) |
| 9-HODE & 13-HODE | THP-1 | Increased caspase-3/7 activity, increased Annexin-V labeling. | PPAR-γ dependent, GPR132 independent. Pro-apoptotic effect blocked by caspase inhibitor. | researchgate.net |
| 9-HODE | THP-1 | Increased DNA fragmentation. | More potent than 13-HODE in inducing apoptosis. | researchgate.net |
| 13-HODE | Mono Mac 6 | Induction of apoptosis. | Replicated the effects of enzymatically modified LDL. | nih.gov |
| 9-HODE | U937 | Enhanced apoptosis. | - | nih.gov |
Influence on Endothelial Cell Function
However, specific data on the influence of 18-Hydroxyoctadecadienoic acid on endothelial cell function are not available in the current body of scientific literature. Its role in critical endothelial processes such as nitric oxide production, expression of adhesion molecules, or endothelial barrier function remains uncharacterized.
Impact on Platelet Function
The impact of oxidized linoleic acid metabolites on platelet function is crucial for understanding thrombosis and hemostasis. Research has demonstrated that 13-HODE can have potent anti-aggregatory effects on platelets. nih.gov Conversely, other studies have reported conflicting results regarding its effect on platelet adhesion to endothelial cells. nih.gov
While there is information on a related compound, 18-hydroxyeicosapentaenoic acid (18-HEPE), which is derived from eicosapentaenoic acid (EPA) and shows inhibitory effects on platelet aggregation, specific findings on the impact of This compound on platelet function are absent from published research. nih.govnih.gov The direct effects of 18-HODE on platelet activation, aggregation, and degranulation have not been documented.
Effects on Vascular Smooth Muscle Cells
Vascular smooth muscle cells (VSMCs) play a critical role in the structure and function of blood vessels, and their proliferation and migration are key events in vascular pathologies like atherosclerosis. Studies indicate that 13-HODE can influence VSMC differentiation and mobility. nih.govnih.gov
There is currently no specific scientific information available regarding the effects of This compound on vascular smooth muscle cells. Its potential role in modulating VSMC proliferation, migration, or phenotypic switching has not been investigated in the available research.
Data Tables
Due to the lack of specific research findings on the effects of this compound on macrophage differentiation, endothelial cell function, platelet function, and vascular smooth muscle cells, no data tables can be generated at this time.
Biological Roles of Hydroxyoctadecadienoic Acids in Diverse Systems
Roles in Lipid Metabolism and Signaling Networks
The oxidative metabolism of 18-carbon fatty acids, such as linoleic acid, is primarily carried out by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes. portlandpress.comacs.org While the affinity of these enzymes is generally lower for C18 fatty acids compared to their longer-chain counterparts, the abundance of the substrate can compensate for this, leading to the production of various octadecanoids. acs.org
Interaction with Eicosanoid and Docosanoid Pathways
The metabolic pathways that produce 18-HODE are intertwined with those that generate eicosanoids and docosanoids, as they often share the same enzyme families. portlandpress.comacs.org For instance, lipoxygenases, which are key enzymes in the formation of leukotrienes and lipoxins from arachidonic acid (an eicosanoid precursor), also metabolize linoleic acid to form HODEs. nih.govwikipathways.org Similarly, cytochrome P450 enzymes can act on both C18 and C20/C22 fatty acids. portlandpress.comfrontiersin.org This shared enzymatic machinery suggests a potential for competitive inhibition and regulatory crosstalk between the octadecanoid, eicosanoid, and docosanoid signaling pathways.
Involvement in Fatty Acid Signaling Cascades
18-HODE and its isomers, such as 9-HODE and 13-HODE, are recognized as important signaling molecules that can activate specific cellular receptors. nih.govjcu.edu.au A key mechanism of action for these hydroxy fatty acids is through the activation of peroxisome proliferator-activated receptors (PPARs), a family of nuclear hormone receptors that play crucial roles in lipid homeostasis and inflammation. nih.govguidetopharmacology.orgnih.gov Specifically, both 9-HODE and 13-HODE have been identified as endogenous ligands for PPARγ. nih.govoup.com
Upon activation by ligands like HODEs, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR-response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression. nih.govnih.gov This can lead to a variety of cellular responses, including the modulation of lipid uptake and storage. For example, activation of PPARγ by HODEs can increase the expression of CD36, a scavenger receptor involved in fatty acid transport. nih.gov
Beyond PPARs, some HODE isomers interact with other receptors. 9-HODE, for instance, is a ligand for the G protein-coupled receptor GPR132 (also known as G2A). nih.govnih.govwikipedia.org This interaction can trigger downstream signaling pathways, including intracellular calcium mobilization. nih.gov Interestingly, 13-HODE is a weak ligand for GPR132, highlighting the specificity of these receptor-ligand interactions. nih.govwikipedia.org
Table 1: Receptor Interactions of Hydroxyoctadecadienoic Acid Isomers
| Isomer | Receptor | Primary Signaling Outcome |
|---|---|---|
| 9-HODE | PPARγ | Regulation of gene expression related to lipid metabolism and inflammation. nih.govnih.gov |
| GPR132 (G2A) | Intracellular calcium mobilization, JNK activation. nih.govwikipedia.org | |
| 13-HODE | PPARγ | Regulation of gene expression related to lipid metabolism and inflammation. nih.govnih.gov |
Roles in Cellular and Tissue Homeostasis
The signaling activities of 18-HODE and its related compounds have significant implications for maintaining cellular and tissue balance, particularly in the context of inflammation and immune responses. escholarship.orgportlandpress.com These molecules are not merely byproducts of lipid peroxidation but are active participants in the complex communication networks that regulate cellular function. researchgate.netnih.gov
Mediation of Inflammation and Immune Modulation (Cellular/Molecular Level)
Various octadecanoids, including HODEs, are known to possess anti-inflammatory and immunomodulatory properties. portlandpress.com Their actions are often mediated through the regulation of inflammatory gene expression and the function of immune cells. portlandpress.comresearchgate.net
A key aspect of the immunomodulatory role of HODEs is their ability to influence the production of other inflammatory mediators. nih.govmdpi.complos.org The activation of PPARγ by 13-HODE, for example, can lead to the transcriptional repression of pro-inflammatory genes. portlandpress.comresearchgate.net This can result in a decreased production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net This anti-inflammatory effect is a crucial mechanism by which these lipid mediators can help to control and resolve inflammatory responses.
The balance between pro- and anti-inflammatory mediators is critical for tissue homeostasis. plos.orgsemanticscholar.org An overproduction of pro-inflammatory mediators can lead to chronic inflammation and tissue damage. mdpi.com By activating PPARγ and suppressing the expression of pro-inflammatory cytokines, 13-HODE contributes to the resolution of inflammation. portlandpress.comresearchgate.net
Neutrophils are key players in the innate immune response, being among the first cells to arrive at a site of inflammation. Their migration, or chemotaxis, to the inflamed tissue is a critical step in the inflammatory process. nih.govmednexus.org Studies have indicated that metabolites of linoleic acid can influence neutrophil function. nih.gov For instance, the linoleic acid metabolite 13-S-HODE has been observed to induce airway neutrophilia in mice, suggesting a role in neutrophil recruitment. nih.gov
Once at the site of inflammation, neutrophils can release the contents of their granules, a process known as degranulation. researchgate.netphysiology.org These granules contain a variety of antimicrobial and pro-inflammatory substances. The regulation of neutrophil degranulation is a complex process, and while direct studies on the effect of 18-HODE are limited, the broader context of lipid mediator signaling suggests a potential for influence. For example, chemokines that attract neutrophils, such as IL-8, can also induce their degranulation. Given that HODEs can modulate inflammatory mediator production, they may indirectly influence this process.
Regulation of Inflammatory Mediator Production
Contribution to Oxidative Stress Responses in Cells
18-Hydroxyoctadecadienoic acid (18-HODE) is a stable oxidation product of linoleic acid, the most abundant polyunsaturated fatty acid in many tissues. nih.govresearchgate.net Its generation increases in environments characterized by heightened oxidative stress. nih.govresearchgate.net Oxidative stress, a condition marked by an imbalance between the production of reactive oxygen species and the body's ability to counteract them, can lead to cellular damage. wikipedia.org The formation of HODEs, including 18-HODE, is considered a marker for this stress. nih.govnih.gov
The role of HODEs extends beyond being mere markers of oxidative stress; they are also bioactive lipids that can influence cellular processes. aging-us.com For instance, 9-HODE and 13-HODE, other common isomers, are known to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and lipid metabolism. portlandpress.comwikipedia.org This activation can trigger various cellular responses, including the modulation of inflammatory processes and the uptake of fatty acids. aging-us.comportlandpress.com
Interactive Data Table: HODE Isomers and Their Role in Oxidative Stress
| HODE Isomer | Precursor | Formation Mechanism | Implicated Condition | Cellular Target | Reported Effect |
| 18-HODE | Linoleic Acid | Cytochrome P450 enzymes (CYP4A1, CYP4A11) acs.org | Oxidative Stress nih.govnih.gov | --- | Marker of lipid peroxidation nih.gov |
| 9-HODE | Linoleic Acid | Non-enzymatic oxidation, LOX, COX, CYP450 nih.govportlandpress.com | Atherosclerosis, Inflammation nih.govaging-us.com | PPAR-γ, GPR132 portlandpress.comwikipedia.org | Pro-inflammatory, pro-apoptotic aging-us.comportlandpress.com |
| 13-HODE | Linoleic Acid | 15-LOX-1, COX, non-enzymatic oxidation nih.govwikipedia.org | Atherosclerosis, Inflammation nih.govaging-us.com | PPAR-γ nih.govphysiology.org | Anti-inflammatory, pro-resolving nih.gov |
Maintenance of Skin Barrier Formation
The skin's outermost layer, the epidermis, serves as a crucial barrier against environmental insults and prevents water loss. Linoleic acid is the most abundant fatty acid in the mammalian epidermis and plays a fundamental role in maintaining this barrier. portlandpress.com A key aspect of this function involves its incorporation into specific epidermal ceramides, a class of lipid molecules essential for the structural integrity of the skin barrier. portlandpress.com
The metabolism of linoleic acid within the epidermis is a highly regulated process involving specific enzymes. Two lipoxygenase (LOX) enzymes, 12(R)-LOX and eLOX3, are highly expressed in the epidermis and are critical for the formation of specialized linoleate-containing acylceramides. portlandpress.com These enzymes catalyze the oxidation of linoleic acid that is esterified to ceramides. This oxidation is a vital step for the proper functioning and formation of the skin barrier. portlandpress.com
Involvement in Nociception (Pain Transmission at the Molecular Level)
Recent research has implicated oxidized metabolites of linoleic acid, including HODEs, in the modulation of pain signaling, a process known as nociception. frontiersin.org These lipid mediators can act as endogenous ligands for transient receptor potential (TRP) channels, which are key players in the sensation of pain, temperature, and other stimuli. frontiersin.orgnih.gov
Specifically, isomers like 9-HODE and 13-HODE have been shown to sensitize and activate TRPV1, a receptor well-known for its role in detecting heat and pain. frontiersin.orgjci.org The injection of these HODEs into animal models has been observed to cause spontaneous pain-like behaviors and thermal hypersensitivity. frontiersin.orgjci.org This suggests that the local production of these compounds in tissues could contribute to inflammatory pain states. frontiersin.org
While much of the research has focused on 9-HODE and 13-HODE, the broader class of oxidized linoleic acid metabolites (OXLAMs) is recognized for its collective role in pain perception. wikipedia.org Nerve growth factor (NGF), a key mediator of persistent pain, has been shown to increase the levels of various oxidized linoleic acid metabolites, including 9-HODE and 13-HODE, in both peripheral tissues and the spinal cord. jneurosci.orgjneurosci.org This increase in OXLAMs is linked to the development of thermal and mechanical hypersensitivity, which can be attenuated by inhibitors of the enzymes that produce these lipids. jneurosci.orgjneurosci.org Although direct evidence for 18-HODE's role in nociception is still emerging, its presence within the broader family of pain-modulating OXLAMs suggests a potential contribution. frontiersin.orgnih.gov
Modulation of Tissue Structure and Remodeling
Hydroxyoctadecadienoic acids have been shown to influence tissue structure and remodeling, particularly through their effects on cell proliferation, apoptosis, and the extracellular matrix (ECM). portlandpress.com The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells.
In the context of vascular tissue, HODEs are abundant in atherosclerotic lesions and can regulate cellular pathways that contribute to the remodeling of the vessel wall. nih.gov For example, 13-HODE can induce the maturation of monocytes into macrophages and has antiproliferative and pro-apoptotic effects in certain cell lines, processes that are crucial in the development and resolution of atherosclerotic plaques. portlandpress.com These effects are often mediated through the activation of PPAR-γ. nih.govphysiology.org
In a model of psoriatic skin, which is characterized by abnormal tissue structure, the levels of certain HODEs were found to be altered. nih.govnih.govmdpi.com Furthermore, the levels of these bioactive lipid mediators correlated with the expression of several ECM proteins, such as collagen and laminin. mdpi.com This suggests that HODEs may play a role in regulating the synthesis and composition of the dermal ECM. mdpi.com In adipose tissue, the generation of 9-HODE and 13-HODE by macrophages has been linked to the remodeling of white adipose tissue. physiology.org
Interactive Data Table: Research Findings on HODEs in Tissue Remodeling
| HODE Isomer(s) | Tissue/Model System | Observed Effect | Potential Mechanism |
| 9-HODE & 13-HODE | Vascular Smooth Muscle Cells | Increased intracellular calcium nih.gov | --- |
| 13-HODE | Monocyte Cell Lines | Induced maturation to macrophages portlandpress.com | PPAR-γ activation portlandpress.com |
| 9-HODE & 13-HODE | Psoriatic Skin Model | Correlated with expression of ECM proteins (e.g., Collagen IV, Laminin) mdpi.com | Regulation of ECM synthesis mdpi.com |
| 9-HODE & 13-HODE | White Adipose Tissue | Potentiated brown/beige adipogenesis physiology.org | Generation by M2 macrophages physiology.org |
| This compound | Arabidopsis thaliana | Increased levels in a mutant with altered extracellular matrix mpg.deresearchgate.net | Substrate for ω-oxo fatty acid synthesis researchgate.net |
Comparative Biological Significance
Distinct Roles in Plant Phytohormone Pathways (e.g., Jasmonates)
In the plant kingdom, oxidized derivatives of fatty acids, known as oxylipins, play critical roles as signaling molecules, particularly in defense responses and development. nih.gov One of the most well-studied classes of plant oxylipins is the jasmonates, a group of phytohormones that are structurally related to prostaglandins (B1171923) in animals. nih.gov
The biosynthesis of jasmonic acid in most plants begins with the oxygenation of α-linolenic acid (an 18-carbon fatty acid) by the enzyme 13-lipoxygenase (13-LOX). oup.comoup.com This initial step produces 13(S)-hydroperoxy-octadecatrienoic acid, a precursor to jasmonic acid. oup.com While this pathway is central to jasmonate synthesis, plants also produce a wide array of other oxylipins from both linoleic and α-linolenic acids, including various HODEs. frontiersin.orgresearchgate.net
These plant-derived oxylipins, including HODEs, can act as signaling molecules in plant defense against pathogens and pests. nih.govulisboa.pt For example, specific HODE isomers can induce the expression of defense-related genes and contribute to systemic acquired resistance, a long-lasting, broad-spectrum resistance that can be triggered by an initial localized infection. nih.gov Fungal pathogens can also produce HODEs, which may interfere with plant signaling pathways by mimicking endogenous oxylipins. acs.org
Contribution of Microbial Metabolites to Host Octadecanoid Pool
The gut microbiome, the vast community of microorganisms residing in the digestive tract, is now recognized as a significant contributor to the host's pool of bioactive lipids, including octadecanoids. acs.org Gut bacteria possess enzymes that can metabolize dietary fatty acids, such as linoleic acid, into a variety of hydroxylated and other modified fatty acids. acs.orgresearchgate.net
For instance, certain species of Lactobacillus, a common gut bacterium, can convert linoleic acid into HODEs through the action of fatty acid hydratases. acs.orgnih.gov This microbial production of HODEs can supplement the host's endogenous synthesis of these compounds, potentially influencing host physiology and pathophysiology. acs.org
The interplay between the gut microbiome and host lipid metabolism is an area of active research. Studies have shown associations between the composition of the gut microbiota and the levels of various fatty acid metabolites, including HODEs, in the host. researchgate.netnih.gov These microbial-derived metabolites can be absorbed by the host and may exert effects on various physiological processes, including inflammation and immune responses. nih.gov Therefore, the gut microbiome represents an important external source of octadecanoids that can contribute to and modulate the host's own lipid signaling pathways. acs.org
Advanced Analytical Methodologies for Hydroxyoctadecadienoic Acids
Extraction and Sample Preparation Techniques (e.g., Solid Phase Extraction)
The initial and one of the most critical stages in the analysis of 18-HODE is its extraction from the sample matrix and subsequent purification. The choice of technique depends on the sample type, the required purity, and the subsequent analytical method. Due to the instability of oxylipins, sample preparation should be conducted under cold conditions to minimize degradation and artificial formation of analytes. mdpi.com
Liquid-Liquid Extraction (LLE) is a foundational method used for separating lipids from other cellular components.
The Folch method utilizes a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) to extract lipids from biological samples. acs.org
The Bligh and Dyer method is similar, employing a chloroform:methanol:water (1:2:0.8, v/v/v) mixture for extraction. asm.org
Another approach involves using isopropanol (B130326) and hexane (B92381) for extraction, followed by phase separation. asm.orgsfrbm.org
Solid Phase Extraction (SPE) is a widely used and highly effective technique for sample clean-up and concentration of HODEs prior to chromatographic analysis. wiley.comnih.gov It offers advantages over LLE by providing cleaner extracts, reducing solvent consumption, and enabling higher throughput, often in a 96-well plate format. nih.gov The most common SPE sorbents for HODE analysis are reversed-phase materials, particularly C18-bonded silica (B1680970). acs.orgcabidigitallibrary.orgphenomenex.comavantorsciences.comavantorsciences.com The general SPE procedure involves conditioning the cartridge (e.g., with methanol and water), loading the sample, washing away impurities with a weak solvent (e.g., 5% methanol), and finally eluting the HODEs with a strong organic solvent like methanol or ethyl acetate. acs.orgnih.gov
Other Key Sample Preparation Steps:
Use of Antioxidants: To prevent the artificial formation of HODEs through autoxidation during sample handling, antioxidants such as butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP) are often added. mdpi.com
Internal Standards: For accurate quantification, stable isotope-labeled internal standards (e.g., deuterated or ¹⁸O-labeled HODEs) are added to the sample before extraction to account for analyte losses during the entire procedure. nih.govsfrbm.orgnih.gov
Protein Precipitation: For samples with high protein content, such as plasma, a protein precipitation step using solvents like acetonitrile (B52724) or methanol is often performed before extraction. mdpi.com
Interactive Data Table: Comparison of Extraction and Sample Preparation Protocols for HODEs
| Method | Solvents/Sorbents | Key Steps | Sample Type | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (Folch) | Chloroform, Methanol, Water | Homogenization, centrifugation, collection of organic layer, washing. | Microalgal biomass | acs.org |
| Liquid-Liquid Extraction (Bligh & Dyer) | Chloroform, Methanol, Water | Homogenization, phase separation, collection of lower phase. | Wheat dough | asm.org |
| Solid Phase Extraction (SPE) | C18 reversed-phase cartridge | Conditioning, sample loading, washing, elution with methanol. Used as a purification step after methanol extraction. | Meat products | cabidigitallibrary.org |
| Solid Phase Extraction (SPE) | Silica cartridge | Used to remove non-oxygenated fatty acid methyl esters after an initial LLE and methylation. | Mouse mammary glands | nih.gov |
| Liquid-Liquid Extraction | Hexane, 2-Propanol, Acetic Acid | Addition of internal standards, hydrolysis, acidification, extraction with hexane. | Plasma, Urine | sfrbm.org |
Chromatographic Separation Techniques
Following extraction and purification, chromatographic techniques are employed to separate 18-HODE from other related compounds and isomers. High-performance liquid chromatography and gas chromatography are the two principal methods used for this purpose. hplc.eu
HPLC is a versatile and powerful tool for the analysis of HODEs, offering excellent resolution and the ability to analyze samples directly without the need for derivatization. hplc.eunih.govdss.go.th It can be coupled with various detectors, most commonly mass spectrometry (MS) or UV-diode array detectors (DAD/PDA), for sensitive and specific detection. cabidigitallibrary.org
Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for HODE analysis. phenomenex.comthermofisher.comelementlabsolutions.com Separation is based on the hydrophobicity of the analytes. springernature.com A non-polar stationary phase, typically a silica support chemically bonded with alkyl chains (e.g., C18 or C8), is used with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like acetic acid or formic acid. nih.govdss.go.thphenomenex.comfrontiersin.org In this setup, more hydrophobic molecules like HODEs are retained longer on the column, allowing for their separation from more polar compounds. moravek.com
Interactive Data Table: Examples of Reversed-Phase HPLC Conditions for HODE Analysis
| Column | Mobile Phase | Detection | Analyte | Reference |
|---|---|---|---|---|
| ACQUITY UPLC T3 C18 (100 mm × 2.1 mm, 1.8 µm) | Gradient of water (A) and acetonitrile (B) | High-Resolution MS | 13-HODE | frontiersin.org |
| Hichrom Kromasil 100 5C18 (4.6 mm × 25 cm) | Acetic acid/methanol/water (0.1:65:35) | UV | Hydroxy derivatives of linoleic acid methyl ester | dss.go.th |
| Supelcosil LC-18-DB (10 mm × 250 mm, 5 µm) | Gradient of acetonitrile and water | APPI-MS | Monohydroxy C18:1 fatty acids | asm.org |
| Reversed-phase C18 column | Acidified methanol/water | ESI-MS/MS | Oxidized free fatty acids | sfrbm.org |
Normal-phase HPLC (NP-HPLC) operates with a polar stationary phase (e.g., unmodified silica) and a non-polar mobile phase (e.g., n-hexane, isopropanol). moravek.comuhplcs.com In this mode, polar analytes are retained more strongly on the stationary phase. uhplcs.com NP-HPLC is particularly advantageous for separating structural isomers of HODEs (e.g., 9-HODE, 13-HODE) that may have very similar hydrophobicities and are therefore difficult to resolve by RP-HPLC. researchgate.netlabbulletin.com A study successfully used a silica column with a mobile phase of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, V/V) for the simultaneous determination of four HODE isomers. cabidigitallibrary.org However, NP-HPLC can be challenging due to issues with reproducibility caused by the variable water content in the non-polar mobile phase, which can significantly alter retention times. labbulletin.com
Interactive Data Table: Normal-Phase HPLC Method Parameters for HODE Isomer Analysis
| Parameter | Value/Condition |
|---|---|
| Column | Absolute SiO₂ (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, V/V) |
| Detection Wavelength | 234 nm (PDA) |
| Linearity (R²) | >0.999 |
| Limits of Detection (LODs) | 0.035 - 0.090 µg/g |
| Limits of Quantification (LOQs) | 0.12 - 0.32 µg/g |
| Average Recoveries | 87.93% - 89.33% |
Data from reference cabidigitallibrary.org.
18-HODE is a chiral molecule, existing as two non-superimposable mirror images or enantiomers (R and S forms). Chiral analysis is crucial as different enantiomers can have distinct biological activities. wikipedia.org Chiral-phase HPLC (CP-HPLC) is the primary technique for separating these enantiomers. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. chromatographytoday.com These transient, unequal interactions result in different retention times, allowing for their separation and quantification. chromatographytoday.com Polysaccharide-based columns (e.g., Chiralcel) and Pirkle-type columns are commonly used CSPs for this purpose. researchgate.netcsfarmacie.cz For example, the enantiomeric distribution of 9-HODE and 13-HODE has been successfully determined using chiral HPLC, revealing the stereospecificity of their enzymatic production versus autoxidation. nih.govresearchgate.net
Gas chromatography, almost always coupled with mass spectrometry (GC-MS), is a highly sensitive and specific technique for HODE analysis. nih.gov Unlike HPLC, GC requires analytes to be volatile and thermally stable. Since HODEs are non-volatile, a crucial derivatization step is necessary prior to analysis. hplc.eu
The most common derivatization procedure involves two steps:
Esterification: The carboxylic acid group is converted to a methyl ester (FAME), typically using diazomethane (B1218177) or BF₃-methanol. nih.gov
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). wiley.comnih.govplos.org
This two-step derivatization increases the volatility and thermal stability of the HODE molecule, making it suitable for GC analysis. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS or DB-23) before being detected by the mass spectrometer. wiley.complos.org GC-MS provides detailed structural information from the mass spectra, which is used for identification and quantification. wiley.comlipidmaps.org
Interactive Data Table: Summary of GC-MS Methodologies for HODE Analysis
| Derivatization Steps | Derivatizing Agents | GC Column Type | Carrier Gas | Reference |
|---|---|---|---|---|
| Methylation, Silylation | Ethereal diazomethane, bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Not specified | Not specified | nih.gov |
| Methylation, Silylation | Not specified for methylation, N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) in pyridine | DB-23 ((50%-cyanopropyl)-methylpolysiloxane) | Not specified | wiley.com |
| Silylation (after LLE and saponification) | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) | HP-5MS (5% phenyl methyl siloxane) | Helium | plos.org |
| Silylation | N,O-bis(trimethylsilyl) trifluoroacetamide and trimethylchlorosilane | HP-5MS | Not specified | lipidmaps.org |
High-Performance Liquid Chromatography (HPLC)
Normal-Phase HPLC
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry-based methods are indispensable for the analysis of HODEs due to their ability to provide structural information and quantify these lipids at low levels.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For HODEs, which are non-volatile, derivatization is a necessary prerequisite for GC-MS analysis. wiley.commarinelipids.ca This process converts the polar hydroxyl and carboxyl groups into less polar, more volatile derivatives, making them amenable to gas chromatography. semanticscholar.org
Commonly, HODEs are first methylated to form fatty acid methyl esters (FAMEs) and then converted into their trimethylsilyl (TMS) ether derivatives. marinelipids.caresearchgate.net The TMS derivatives of HODEs produce characteristic fragmentation patterns upon electron ionization (EI), which allows for the identification and quantification of different isomers. wiley.commarinelipids.ca The fragmentation patterns of TMS derivatives of hydroxy fatty acids are well-documented, providing a basis for spectral interpretation. wiley.com GC-MS methods, often coupled with solid-phase extraction (SPE) for sample cleanup, have been successfully employed to characterize HODEs in various matrices, including oxidized vegetable oils. wiley.commarinelipids.ca
The use of different ionization techniques, such as positive chemical ionization (PCI) in addition to EI, can provide complementary information for structural elucidation. wiley.com Despite its utility, GC-MS analysis of HODEs can be limited by poor sensitivity due to significant fragmentation of the derivatized analytes. acs.org
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of HODEs and other oxylipins in biological samples. nih.govresearchgate.net This technique offers high sensitivity and specificity, allowing for the analysis of a wide range of lipid mediators in a single run. nih.gov
In a typical LC-MS/MS workflow, HODEs are separated using reverse-phase liquid chromatography, often with a C18 column. researchgate.netlipidmaps.org The separated analytes are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) in the negative ion mode. nih.govsfrbm.org
Tandem mass spectrometry (MS/MS) is then used for quantification, most commonly in the multiple reaction monitoring (MRM) mode. nih.govlipidmaps.org In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences from the sample matrix and allows for accurate quantification even at very low concentrations. nih.govlipidmaps.org For instance, while 9-HODE and 13-HODE have nearly identical retention times and precursor ions, they can be distinguished and quantified using their specific product ions. lipidmaps.orgsfrbm.org
The development of comprehensive LC-MS/MS platforms enables the simultaneous analysis of a large number of oxylipins, providing a broader picture of lipid metabolism. nih.govshimadzu.com
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a key strategy to improve the analytical performance of HODE analysis, particularly for GC-MS but also in some LC-MS applications. The primary goals of derivatization are to increase volatility, enhance thermal stability, and improve ionization efficiency, leading to better chromatographic separation and detection sensitivity. semanticscholar.org
For GC-MS analysis:
Trimethylsilylation: This is the most common derivatization method for HODEs in GC-MS. nih.govnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the hydroxyl and carboxyl groups into their respective trimethylsilyl (TMS) ethers and esters. marinelipids.cacopernicus.org This process significantly increases the volatility of the HODEs, making them suitable for GC analysis. semanticscholar.org The resulting TMS derivatives provide characteristic mass spectra that are useful for identification. researchgate.net However, the derivatization process can sometimes lead to side products, complicating the analysis. theses.cz
Pentafluorobenzyl (PFB) Esters: Derivatization of the carboxylic acid group with pentafluorobenzyl bromide (PFBBr) creates PFB esters. acs.orgmdpi.com These derivatives are highly electronegative and can be detected with high sensitivity using electron capture detection (ECD) in GC or by negative ion chemical ionization (NICI) in MS. science.govresearchgate.net This approach can significantly improve the sensitivity of HODE analysis compared to other methods. acs.org
For LC-MS analysis:
Fluorophore Labeling: While less common for LC-MS/MS due to the inherent sensitivity of the technique, derivatization with fluorescent tags can be used to enhance detection in HPLC with fluorescence detection. For example, 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (B1224126) (NT) has been used as a sensitizing fluorophore for HODE detection, reportedly increasing sensitivity over 15-fold compared to UV detection of the unmodified compound. researchgate.net This can also improve chromatographic separation. researchgate.net
Isotope Dilution Assays and Use of Labeled Standards
Isotope dilution mass spectrometry is the gold standard for accurate quantification of analytes in complex matrices. google.com This method involves adding a known amount of a stable isotope-labeled internal standard to the sample prior to extraction and analysis. musechem.com The labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). musechem.com
The use of labeled standards for 18-HODE and other HODEs allows for the correction of analyte loss during sample preparation, extraction, and ionization suppression or enhancement in the mass spectrometer. theses.czgoogle.com This results in highly accurate and precise quantification. lipidmaps.org
Deuterated standards, such as d4-labeled HODEs, are commonly used. sfrbm.org However, ¹³C-labeled standards are often preferred as they are less likely to exhibit chromatographic separation from the unlabeled analyte and have greater isotopic purity. Oxygen-18 labeled standards have also been utilized in HODE analysis. znaturforsch.com The availability of a wide range of stable isotope-labeled standards for various oxylipins has been crucial for the advancement of quantitative lipidomics. isotope.com
Challenges in HODE Analysis: Stability and Sensitivity
Despite the advanced analytical methodologies available, the analysis of HODEs, including 18-HODE, presents several challenges.
Stability: HODEs are susceptible to autoxidation, which can lead to the formation of various other oxidized products. scispace.com This can occur during sample collection, storage, and processing, potentially altering the true concentration of the analyte in the sample. theses.cz The use of antioxidants, such as butylated hydroxytoluene (BHT), during sample preparation can help to minimize this artificial oxidation. theses.cz The stability of derivatized samples, particularly TMS derivatives, can also be a concern, as they can be sensitive to moisture. nih.gov
Sensitivity: While modern mass spectrometers offer excellent sensitivity, detecting the very low concentrations of HODEs often found in biological tissues and fluids remains a challenge. nih.govresearchgate.net Matrix effects, where other components in the sample interfere with the ionization of the analyte, can suppress the signal and negatively impact sensitivity. theses.czmdpi.com Careful optimization of sample preparation, chromatographic separation, and mass spectrometry parameters is essential to achieve the required limits of detection and quantification. lipidmaps.orgmdpi.com Derivatization strategies, as discussed previously, can also be employed to boost sensitivity. acs.orgresearchgate.net
Below is an interactive data table summarizing key aspects of the analytical methodologies discussed:
| Methodology | Principle | Derivatization | Advantages | Challenges | Relevant Compounds |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Required (e.g., Trimethylsilylation, Pentafluorobenzyl Esters). marinelipids.caacs.org | High chromatographic resolution, well-established fragmentation libraries. wiley.com | Requires derivatization, potential for thermal degradation, lower sensitivity for some derivatives. acs.orgtheses.cz | 18-Hydroxyoctadecadienoic acid, 9-HODE, 13-HODE |
| LC-MS/MS | Liquid phase separation coupled to tandem mass spectrometry. | Often not required, but can be used for specific applications (e.g., fluorophore labeling). nih.govresearchgate.net | High sensitivity and specificity, suitable for a wide range of compounds, minimal sample preparation in some cases. nih.govlipidmaps.org | Potential for matrix effects, co-elution of isomers. lipidmaps.orgtheses.cz | This compound, 9-HODE, 13-HODE, other oxylipins |
| Isotope Dilution Assay | Quantification using a stable isotope-labeled internal standard. | N/A | High accuracy and precision, corrects for sample loss and matrix effects. google.commusechem.com | Availability and cost of labeled standards. | This compound, 9-HODE, 13-HODE |
Future Directions in Hydroxyoctadecadienoic Acid Research
Elucidation of Undiscovered Enzymatic and Non-Enzymatic Pathways
The biosynthesis of 18-HODE is a complex process involving multiple enzymatic and non-enzymatic routes. While the primary enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes are relatively well-characterized, there is still much to learn. acs.org For instance, the gut microbiome has been identified as a significant contributor to octadecanoid biosynthesis through unique pathways like hydratase activity. acs.org Future research should focus on identifying novel enzymes and pathways from both the host and its microbiome that contribute to the 18-HODE pool.
Non-enzymatic production of HODEs occurs through free radical or singlet oxygen-mediated oxidation. acs.orgnih.gov Unlike enzymatic reactions that produce specific stereoisomers, non-enzymatic processes yield racemic mixtures. acs.org A deeper understanding of the factors that trigger non-enzymatic HODE formation and the specific profiles of isomers produced under different physiological and pathological conditions is warranted. This includes investigating how cellular redox status and the presence of various reactive oxygen species influence the non-enzymatic production of 18-HODE.
Table 1: Known and Potential Pathways for 18-HODE Formation
| Pathway Type | Key Enzymes/Mechanisms | Primary Products | Key Characteristics | References |
|---|---|---|---|---|
| Enzymatic | Cyclooxygenases (COX-1, COX-2) | 9(R)-HODE, 13(S)-HODE | COX-2 has a higher preference for linoleic acid than COX-1. | wikipedia.org |
| Lipoxygenases (LOX) | 9S-HODE, 13S-HODE | Specific LOX isoforms produce distinct HODE isomers. | acs.orgmdpi.comnih.gov | |
| Cytochrome P450 (CYP) | 18-HODE, 17-HODE, other regioisomers | Specific CYP isoforms (e.g., CYP4A1, CYP4A11) are involved. | acs.org | |
| Gut Microbiome Enzymes (e.g., Hydratases) | Various HODE isomers | Represents a significant and underexplored source of HODEs. | acs.org | |
| Non-Enzymatic | Free Radical Oxidation | Racemic mixtures of HODE isomers | Triggered by oxidative stress; lacks stereospecificity. | acs.orgwikipedia.org |
Comprehensive Mapping of Receptor Interactions and Downstream Signaling
18-HODE isomers exert their biological effects by interacting with a variety of cellular receptors, leading to the activation of downstream signaling cascades. Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, have been identified as key nuclear receptors for HODEs. wikipedia.orgnih.govwikipedia.org This interaction is crucial in processes like macrophage differentiation and lipid metabolism. nih.gov Additionally, G-protein coupled receptors (GPCRs) such as GPR132 (also known as G2A) and transient receptor potential (TRP) channels like TRPV1 are recognized as cell surface receptors for HODEs, mediating responses related to inflammation and pain perception. acs.orgwikipedia.orgwikipedia.org
Future research must aim for a comprehensive mapping of the full spectrum of receptors that bind to different 18-HODE isomers. This includes deorphanizing remaining GPCRs that may have HODEs as their endogenous ligands. Furthermore, a detailed elucidation of the downstream signaling pathways activated by these receptor-ligand interactions is critical. This involves identifying the specific G-proteins coupled to these GPCRs, the second messengers generated, and the ultimate transcriptional and non-transcriptional changes that occur within the cell. Understanding how these signaling pathways are integrated and regulated will provide a more complete picture of 18-HODE's physiological roles.
Investigation of Specific HODE Isomer Functions and Cross-Talk
A significant challenge and a key area for future research is to dissect the specific biological functions of individual 18-HODE isomers. Different isomers can have distinct, and sometimes opposing, biological activities. For example, in some contexts, 9-HODE and 13-HODE exhibit different effects on cell adhesion and proliferation. acs.org The stereochemistry (R/S configuration) of the hydroxyl group also plays a critical role in determining receptor binding affinity and subsequent biological response. wikipedia.orgnih.gov
Moreover, the interplay, or "crosstalk," between 18-HODE signaling and other cellular signaling pathways is a burgeoning area of investigation. numberanalytics.com Cellular responses are rarely the result of a single signaling cascade but rather an integrated network of pathways. numberanalytics.com Future studies should explore how 18-HODE signaling intersects with other major pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival. nih.govmdpi.com Understanding this crosstalk is essential for predicting the net effect of 18-HODE in complex biological systems and for designing targeted therapeutic interventions.
Table 2: Receptor Interactions and Signaling of HODE Isomers
| HODE Isomer | Known Receptors | Key Downstream Effects | References |
|---|---|---|---|
| 9(S)-HODE | GPR132 (G2A), PPARγ, TRPV1 | Activation of human GPR132, PPARγ activation, stimulation of TRPV1-dependent responses. | wikipedia.orgwikipedia.org |
| 13(S)-HODE | PPARγ, PPARβ, TRPV1 | PPARγ activation, induction of macrophage differentiation, stimulation of TRPV1. | wikipedia.orgnih.govwikipedia.org |
| 9(R)-HODE | PPARγ, TRPV1 | PPARγ activation, stimulation of TRPV1. | wikipedia.orgwikipedia.org |
Advanced Methodologies for Spatiotemporal Analysis of HODEs in Biological Systems
To fully understand the roles of 18-HODEs, it is crucial to know not only their concentrations but also their precise location and timing of production within tissues and even within single cells. This requires the development and application of advanced analytical techniques for spatiotemporal analysis. columbia.edu Current methods, primarily based on liquid chromatography-mass spectrometry (LC-MS), provide excellent sensitivity and specificity for quantifying HODEs in tissue homogenates or biological fluids. However, they lack spatial information.
Future advancements should focus on techniques like mass spectrometry imaging (MSI) to visualize the distribution of different 18-HODE isomers directly in tissue sections. This would allow researchers to correlate the presence of specific isomers with particular cell types or pathological features. Furthermore, the development of novel biosensors or probes that can detect HODEs in living cells in real-time would provide invaluable insights into the dynamic aspects of their signaling. Combining these advanced analytical methods with sophisticated computational and statistical models will be essential for interpreting the complex spatiotemporal data generated. mdpi.commdpi.com
Understanding HODE Roles in Inter-Organismal Communication (e.g., Host-Microbiome Interactions)
The communication between different organisms, particularly between the host and its resident microbiome, is a rapidly expanding field of research. nih.govnih.gov The gut microbiota is a rich source of metabolic products, including various oxylipins, that can influence host physiology. acs.orgfrontiersin.org It is becoming increasingly clear that microbial-derived HODEs can impact host immune responses and metabolic processes. acs.orgfrontiersin.org
Future research should focus on several key aspects of this inter-organismal communication. Firstly, identifying the specific microbial species and strains that produce 18-HODEs and the enzymatic pathways they utilize is a priority. Secondly, understanding how these microbial HODEs are sensed by the host and the resulting physiological consequences is crucial. This includes investigating their effects on gut barrier function, immune cell maturation and function, and systemic metabolism. nih.gov Elucidating the role of 18-HODEs as a chemical language in the dialogue between the host and its microbiome will open up new avenues for therapeutic interventions targeting this intricate relationship.
Q & A
Q. What strategies improve reproducibility in 18-HODE functional studies?
- Methodological Answer : Adopt FAIR data principles: document extraction solvents, column specifications (e.g., C18, 2.1 × 100 mm, 1.7 µm), and MS parameters (e.g., ESI⁻ mode, collision energy 25 eV). Share raw data in public repositories (e.g., MetaboLights) for independent validation .
Data Presentation and Analysis
- For basic studies : Report mean ± SEM (e.g., 4.55 ± 0.60 µg/mg tissue) and include raw data tables in appendices .
- For advanced studies : Use multivariate analysis (e.g., PCA or PLS-DA) to differentiate 18-HODE's effects from confounding variables. Highlight unresolved questions, such as its role in cross-species lipid signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
